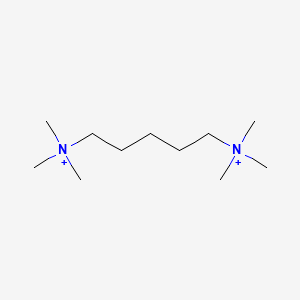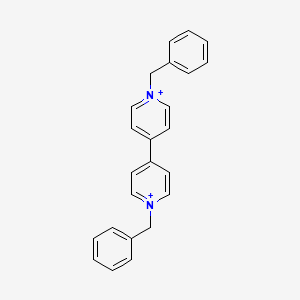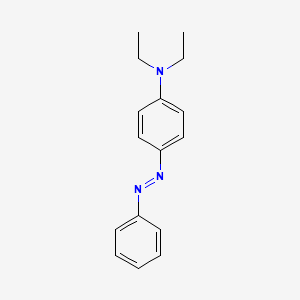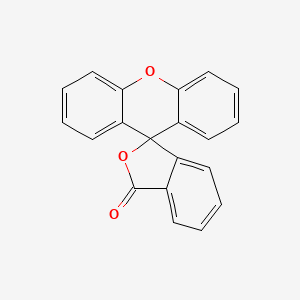
Pteleatine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pteleatine is an organic heterotricyclic compound, an organonitrogen heterocyclic compound and an oxacycle.
Aplicaciones Científicas De Investigación
Platinum-Based Anticancer Agents : Platinum compounds, such as cisplatin, have been a cornerstone in cancer therapy due to their ability to bind DNA and disrupt cellular function, leading to cell death. Research has been focused on enhancing the efficacy and specificity of these agents towards DNA, thereby improving their therapeutic index (Moucheron, 2009). The development of Pt(IV) complexes, with increased stability and reduced side effects compared to Pt(II) complexes, represents a significant advancement in this area, offering a potential framework for the development of Pteleatine-based therapies (Han et al., 2015).
Epigenetic Modifications : The role of histone post-translational modifications (PTMs) in chromatin biology and epigenetics is crucial for understanding gene expression, DNA repair, and chromosome condensation. The advancements in mass spectrometry have enabled the detailed characterization of histone PTMs, which are pivotal in epigenetic regulation and could be a target for Pteleatine in the context of cancer therapy or other diseases involving epigenetic dysregulation (Önder et al., 2015).
DNA-Platinum Interactions : Understanding the interactions between platinum drugs and DNA is fundamental for improving the design and efficacy of these therapeutic agents. The study of DNA-platinum thin films has shed light on the optimal conditions for DNA platination, which is relevant for the development of Pteleatine as a potential DNA-targeting agent (Rezaee et al., 2011).
Platinum Drug Resistance and Cellular Transport : The cellular copper transport pathway has been implicated in the resistance to platinum-based drugs, suggesting that interactions with proteins involved in copper transport, such as Atox1, could influence the efficacy and side effects of these drugs. This area of research might provide insights into overcoming resistance mechanisms that could also be applicable to Pteleatine (Palm-Espling & Wittung-Stafshede, 2012).
Propiedades
Número CAS |
34443-73-7 |
|---|---|
Fórmula molecular |
C16H20NO4+ |
Peso molecular |
290.33 g/mol |
Nombre IUPAC |
(2R)-2-(2-hydroxypropan-2-yl)-4-methoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-9-ium-8-ol |
InChI |
InChI=1S/C16H19NO4/c1-16(2,19)12-8-10-14(20-4)9-6-5-7-11(18)13(9)17(3)15(10)21-12/h5-7,12,19H,8H2,1-4H3/p+1/t12-/m1/s1 |
Clave InChI |
LLOFHMBKWRXUBL-GFCCVEGCSA-O |
SMILES isomérico |
CC(C)([C@H]1CC2=C(C3=C(C(=CC=C3)O)[N+](=C2O1)C)OC)O |
SMILES |
CC(C)(C1CC2=C(C3=C(C(=CC=C3)O)[N+](=C2O1)C)OC)O |
SMILES canónico |
CC(C)(C1CC2=C(C3=C(C(=CC=C3)O)[N+](=C2O1)C)OC)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[[(1-oxo-3-phenylpropyl)hydrazo]-sulfanylidenemethyl]pentanamide](/img/structure/B1223140.png)
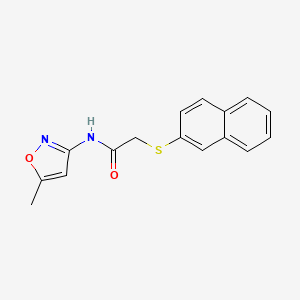
![2-[(3-acetyl-5-oxo-4H-imidazol-2-yl)thio]-N-(4-methyl-5-phenyl-2-thiazolyl)-N-prop-2-enylacetamide](/img/structure/B1223143.png)
![2-(6-Methyl-3-benzofuranyl)acetic acid [2-[(5-chloro-2-pyridinyl)amino]-2-oxoethyl] ester](/img/structure/B1223144.png)
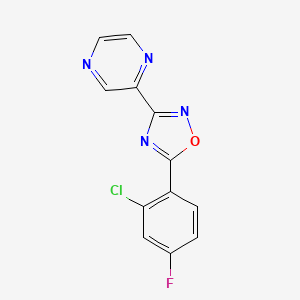
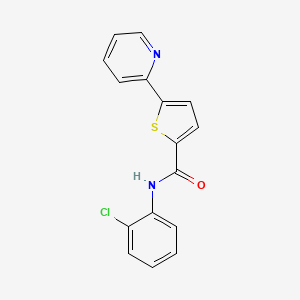
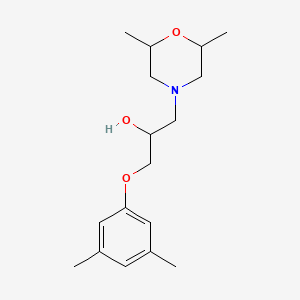
![1-(4-methoxyphenyl)-N,N-dipropyl-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1223153.png)
![5-[[[5-(2,3-Dihydro-1,4-benzodioxin-3-yl)-4-methyl-1,2,4-triazol-3-yl]thio]methyl]-2-phenylthiazole](/img/structure/B1223156.png)
